Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate
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Overview
Description
Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers This compound is characterized by the presence of a fluorophenyl group, a methyloxirane ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with ethyl diazoacetate in the presence of a catalyst such as rhodium(II) acetate. The reaction proceeds through a cyclopropanation mechanism, forming the oxirane ring. The reaction conditions generally include a temperature range of 0-25°C and a solvent such as dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form a diol.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for the reduction of the ester group.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(3-fluorophenyl)-3-methyloxirane-2,3-diol.
Reduction: Formation of 3-(3-fluorophenyl)-3-methyloxirane-2-methanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological macromolecules such as proteins and nucleic acids. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Ethyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
- Ethyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H13FO3 |
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Molecular Weight |
224.23 g/mol |
IUPAC Name |
ethyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C12H13FO3/c1-3-15-11(14)10-12(2,16-10)8-5-4-6-9(13)7-8/h4-7,10H,3H2,1-2H3 |
InChI Key |
NACXBCPVLNARKS-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(O1)(C)C2=CC(=CC=C2)F |
Origin of Product |
United States |
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